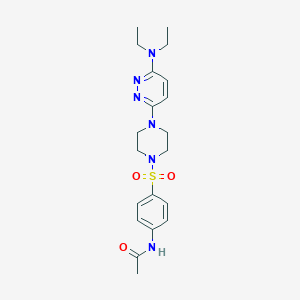

N-(4-((4-(6-(diethylamino)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-((4-(6-(diethylamino)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide” is a compound that has been studied in the field of medicinal chemistry . It is a derivative of phenoxy acetamide . This compound has been synthesized and studied for its potential pharmacological activities .

Synthesis Analysis

The synthesis of this compound involves the use of various chemical techniques and computational chemistry applications . A series of N-phenylacetamide sulphonamides were synthesized, and this compound was one of them .Molecular Structure Analysis

The molecular structure of this compound is based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties . The structure is complex and involves multiple functional groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and require a deep understanding of organic chemistry . The reactions involve the use of various reagents and conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure and the functional groups it contains . These properties can influence its behavior in biological systems and its pharmacological activities .Scientific Research Applications

Theoretical Investigation of Antimalarial Sulfonamides

Researchers Fahim and Ismael (2021) explored the antimalarial activity of sulfonamide derivatives, including N-(phenylsulfonyl)acetamide, through in vitro studies and ADMET characterization. These compounds demonstrated potent antimalarial properties, with select derivatives showing high selectivity and low cytotoxicity, suggesting potential for COVID-19 drug applications due to their binding affinity against SARS-CoV-2 main protease and spike glycoprotein (Fahim & Ismael, 2021).

Pharmaceutical Patents Reflecting Sulfonamide Applications

Dr. Valentin Habernickel (2002) discussed the patent landscape of compounds including pyridazino(4,5-b)indole-1-acetamide derivatives, highlighting their diverse pharmaceutical activities such as cardiac, nephrotropic, and neuroprotective applications. This study emphasizes the ongoing innovation in synthesizing compounds with significant therapeutic potential (Habernickel, 2002).

Biological Screening of Benzyl and Sulfonyl Derivatives

Khan et al. (2019) synthesized and evaluated the biological activity of benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) for their antibacterial, antifungal, and anthelmintic effects. Their work demonstrates the compounds' significant potential as bioactive agents, supported by molecular docking studies (Khan et al., 2019).

Electrophilic Amination in Amino Acid Derivatives Synthesis

Hannachi et al. (2004) developed a methodology for the efficient electrophilic amination of N-benzyl amino acids with N-Boc-oxaziridines. This process facilitates the synthesis of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives, underscoring the chemical versatility of sulfonamide-based compounds in synthesizing complex amino acid derivatives (Hannachi et al., 2004).

Novel Pyridazine Derivatives as Antimicrobial Agents

Al-Kamali and Al-Hazmi (2014) investigated the synthesis of novel pyridazine, thieno(2,3-c)pyridazine, and pyrimidothienopyridazine derivatives containing sulfonamido moieties. These compounds displayed promising antimicrobial activity, highlighting the potential of sulfonamide derivatives in developing new antimicrobial agents (Al-Kamali & Al-Hazmi, 2014).

Future Directions

properties

IUPAC Name |

N-[4-[4-[6-(diethylamino)pyridazin-3-yl]piperazin-1-yl]sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N6O3S/c1-4-24(5-2)19-10-11-20(23-22-19)25-12-14-26(15-13-25)30(28,29)18-8-6-17(7-9-18)21-16(3)27/h6-11H,4-5,12-15H2,1-3H3,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFURGOESCPMLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-((4-(6-(diethylamino)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(N-methylmethanesulfonamido)-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2544433.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2544437.png)

![N-[(3S)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2544438.png)

![N-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2544442.png)